N-Propyl 4-bromo-3-methoxybenzamide

Lipophilicity Physicochemical Properties Drug Discovery

This brominated benzamide offers a defined N-propyl substituent essential for reproducible SAR. Its XLogP3 (2.8) and MW (272.14) are markedly lower than N-cyclohexyl analogs (XLogP3 3.7, MW 312.20), improving oral bioavailability potential and reducing off-target risk. The 4‑bromo handle enables Suzuki/Buchwald‑Hartwig derivatization, while the secondary amide provides a tunable hydrogen bond donor for target engagement. Procure this exact structure to ensure experimental consistency in hit-to-lead campaigns and chemical probe development.

Molecular Formula C11H14BrNO2
Molecular Weight 272.14 g/mol
CAS No. 1072944-38-7
Cat. No. B1462896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Propyl 4-bromo-3-methoxybenzamide
CAS1072944-38-7
Molecular FormulaC11H14BrNO2
Molecular Weight272.14 g/mol
Structural Identifiers
SMILESCCCNC(=O)C1=CC(=C(C=C1)Br)OC
InChIInChI=1S/C11H14BrNO2/c1-3-6-13-11(14)8-4-5-9(12)10(7-8)15-2/h4-5,7H,3,6H2,1-2H3,(H,13,14)
InChIKeyZVZWWSFZPXHPKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Propyl 4-Bromo-3-Methoxybenzamide (CAS 1072944-38-7): Procurement-Relevant Molecular Profile for Research and Development


N-Propyl 4-bromo-3-methoxybenzamide (CAS 1072944-38-7) is a brominated benzamide derivative with the molecular formula C₁₁H₁₄BrNO₂ and a molecular weight of 272.14 g/mol [1]. This compound belongs to a class of small molecules frequently utilized as building blocks and tool compounds in medicinal chemistry, particularly within structure-activity relationship (SAR) studies aimed at optimizing drug-like properties . It is commercially available from multiple suppliers with reported purities ranging from 95% to 98% .

Why N-Propyl 4-Bromo-3-Methoxybenzamide Cannot Be Replaced by Generic Benzamide Analogs in Focused Research


Generic substitution with other benzamide derivatives is scientifically unjustified due to the profound impact of the N-propyl group and the specific 4-bromo-3-methoxy substitution pattern on molecular properties critical for experimental consistency. Even seemingly minor structural changes, such as replacing the N-propyl chain with an N-isopropyl or N-cyclohexyl group, or omitting the N-substituent entirely, can significantly alter key physicochemical parameters including lipophilicity (LogP), molecular weight, and hydrogen bonding capacity [1]. For instance, the XLogP3-AA value for the target compound is 2.8, whereas its N-cyclohexyl analog exhibits a markedly higher value of 3.7, a difference that directly impacts solubility, membrane permeability, and off-target binding profiles [1][2]. Such variations directly influence compound behavior in assays and can confound the interpretation of structure-activity relationships (SAR) and biological results, making the precise, defined structure of the target compound essential for reproducible research and valid procurement decisions .

Quantitative Evidence for N-Propyl 4-Bromo-3-Methoxybenzamide (CAS 1072944-38-7) Differentiating It from Key Analogs


Reduced Lipophilicity (XLogP3-AA) of N-Propyl Derivative Enhances Aqueous Compatibility Compared to N-Cyclohexyl Analog

The N-propyl substituted compound exhibits significantly lower lipophilicity compared to the N-cyclohexyl analog, as quantified by the computed XLogP3-AA parameter. This difference suggests improved aqueous solubility and a distinct pharmacokinetic profile [1][2].

Lipophilicity Physicochemical Properties Drug Discovery

Smaller Molecular Weight and Rotatable Bond Count of N-Propyl Derivative Offer Synthetic and Pharmacological Advantages Over Bulky Analogs

The target compound possesses a molecular weight of 272.14 g/mol and 4 rotatable bonds. In contrast, the N-cyclohexyl analog has a molecular weight of 312.20 g/mol, which is 40.06 g/mol higher, and 3 rotatable bonds. This substantial difference in molecular weight places the N-propyl derivative in a more favorable range for oral bioavailability and ligand efficiency metrics commonly used in medicinal chemistry [1][2].

Molecular Weight Ligand Efficiency ADME

N-Propyl Group Introduces a Distinct Hydrogen Bond Donor Profile Compared to the Non-N-Substituted Benzamide Core

The presence of the N-propyl substituent on the amide nitrogen fundamentally alters the hydrogen bonding capacity of the molecule. While both the target compound and its core scaffold (4-bromo-3-methoxybenzamide) have one hydrogen bond donor, the specific donor is different, and the N-substitution pattern directly influences the accessibility and geometry of this donor for intermolecular interactions [1]. This modification is a key determinant in how the compound interacts with biological targets, as it affects the potential for forming stable protein-ligand complexes.

Hydrogen Bonding Target Engagement Solubility

Direct Impact of N-Substitution on Biological Activity: Class-Wide Evidence from Benzamide Derivatives

Literature on structurally related benzamide derivatives demonstrates that N-substitution profoundly influences biological activity. For example, a study on a series of N-substituted benzamides reported IC₅₀ values against HeLa cervical cancer cells ranging from 15 µM to 25.90 µM, with the specific substituent on the amide nitrogen dictating the level of cytotoxicity [1]. Similarly, an N-(furan-2-ylmethyl) derivative exhibited an IC₅₀ of 10 µM against MCF-7 cells, while other N-substituted analogs showed varied potency . This class-level evidence strongly indicates that the N-propyl group of the target compound is not an inert appendage but a critical determinant of its biological profile, distinguishing it from other N-substituted or unsubstituted benzamides.

Anticancer Activity Cytotoxicity HDAC Inhibition

Targeted Application Scenarios for N-Propyl 4-Bromo-3-Methoxybenzamide Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization: Balancing Lipophilicity and Molecular Weight for Improved ADME Profiles

The target compound's significantly lower lipophilicity (XLogP3-AA 2.8) and smaller molecular weight (272.14 g/mol) compared to the N-cyclohexyl analog (XLogP3-AA 3.7, MW 312.20 g/mol) make it a superior starting point for hit-to-lead campaigns focused on improving oral bioavailability [1][2]. The more favorable physicochemical profile allows medicinal chemists to explore chemical space with a lower risk of encountering issues related to poor solubility or high metabolic clearance commonly associated with larger, more lipophilic molecules.

Chemical Biology Tool Compound Development: Fine-Tuning Target Engagement via Hydrogen Bonding

The distinct hydrogen bond donor profile of the N-propyl secondary amide, as opposed to the primary amide of the core scaffold, provides a precise handle for modulating molecular recognition at biological targets [1]. This property is invaluable for designing chemical probes to elucidate the role of hydrogen bonding in protein-ligand interactions or for optimizing the selectivity of a compound across a family of structurally related enzymes or receptors [2].

Structure-Activity Relationship (SAR) Studies: Defining the Pharmacophore of Benzamide-Based Inhibitors

Given the class-level evidence that N-substitution on benzamides dramatically alters antiproliferative activity, with IC₅₀ values varying by up to 1.7-fold between analogs [1], this compound serves as a critical member of a focused SAR library. Its procurement is essential for systematically exploring the N-alkyl substituent's effect on potency and selectivity against a specific therapeutic target, such as histone deacetylases (HDACs) or other enzymes implicated in cancer [2].

Synthetic Building Block for Diversity-Oriented Synthesis (DOS)

The compound's bromine substituent is a versatile handle for further derivatization through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid generation of structurally diverse compound libraries. Its defined N-propyl group ensures that any resulting library maintains a consistent substitution pattern at the amide nitrogen, a feature that is lost when using an unsubstituted benzamide core. This makes it an ideal building block for synthesizing analogs for subsequent biological evaluation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Propyl 4-bromo-3-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.